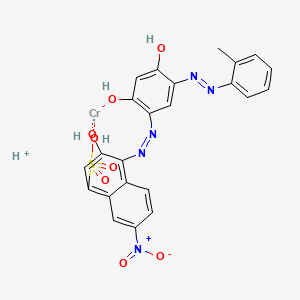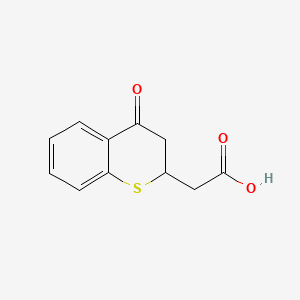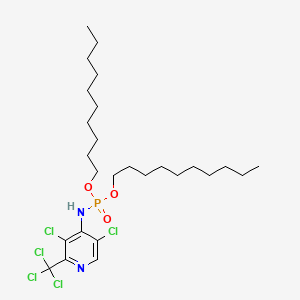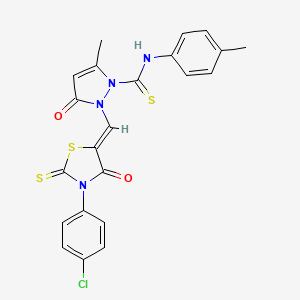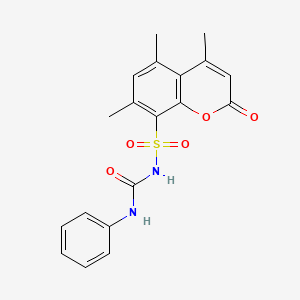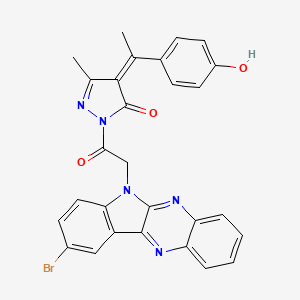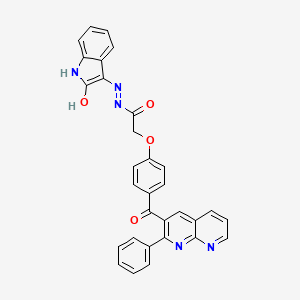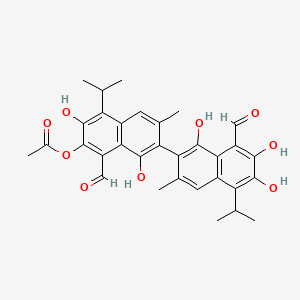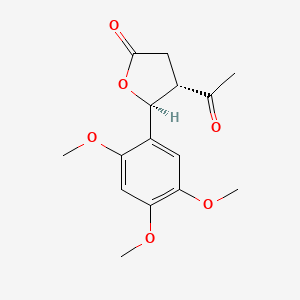
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is a synthetic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the furanone ring.
Acetylation: Introducing the acetyl group at the 4-position.
Methoxylation: Adding methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration of the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the methoxy groups on the phenyl ring.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4-dimethoxyphenyl)-: Has fewer methoxy groups on the phenyl ring.
Uniqueness
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is unique due to the presence of three methoxy groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88221-00-5 |
|---|---|
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
(4S,5S)-4-acetyl-5-(2,4,5-trimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H18O6/c1-8(16)9-6-14(17)21-15(9)10-5-12(19-3)13(20-4)7-11(10)18-2/h5,7,9,15H,6H2,1-4H3/t9-,15+/m1/s1 |
InChI-Schlüssel |
GUJUVEHFTFNMRH-PSLIRLAXSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


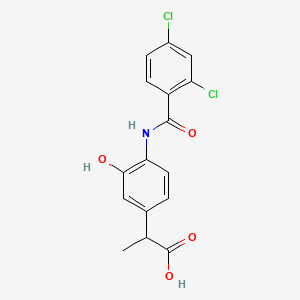

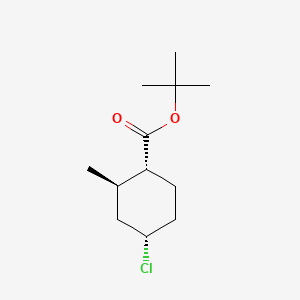
![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
